

G3-C12: A High-Affinity Peptide Demonstrating Pronounced Selectivity for Galectin-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G3-C12

Cat. No.: B12290637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Cross-reactivity of the **G3-C12** Peptide with Other Galectin Family Members.

The peptide **G3-C12** has been identified as a potent binding agent for Galectin-3 (Gal-3), a protein implicated in cancer progression and inflammation.[1][2] This guide provides a comparative overview of **G3-C12**'s binding affinity, focusing on its cross-reactivity with other members of the galectin family. The data presented herein is critical for evaluating **G3-C12**'s potential as a selective modulator for therapeutic and diagnostic applications.

Binding Affinity and Selectivity Profile

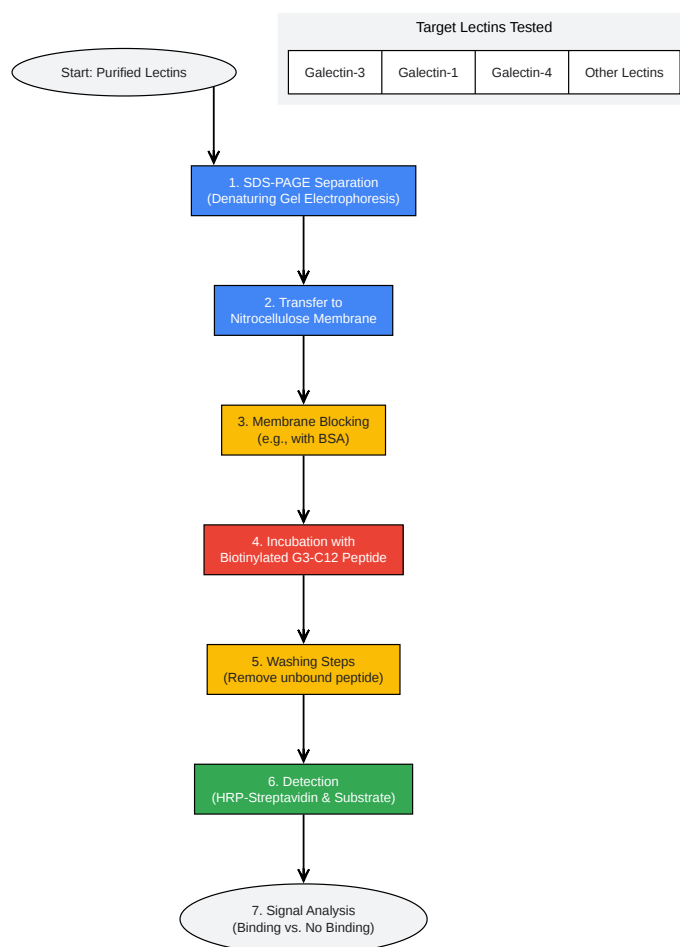
Experimental data demonstrates that **G3-C12** binds to human galectin-3 with high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range.[1][3][4] Crucially, binding assays reveal that **G3-C12** is highly selective for Galectin-3. Specificity tests against other closely related galectins, namely Galectin-1 and Galectin-4, showed no detectable binding.[4][5] This high degree of selectivity is a key attribute, suggesting a lower potential for off-target effects.

Table 1: Comparative Binding Affinity of G3-C12

Target Protein	Binding Affinity (Kd)	Cross-reactivity
Galectin-3	88.0 ± 23.0 nM[4]	-
Galectin-1	No binding detected[4][5]	Low
Galectin-4	No binding detected[4][5]	Low

Experimental Design and Workflows

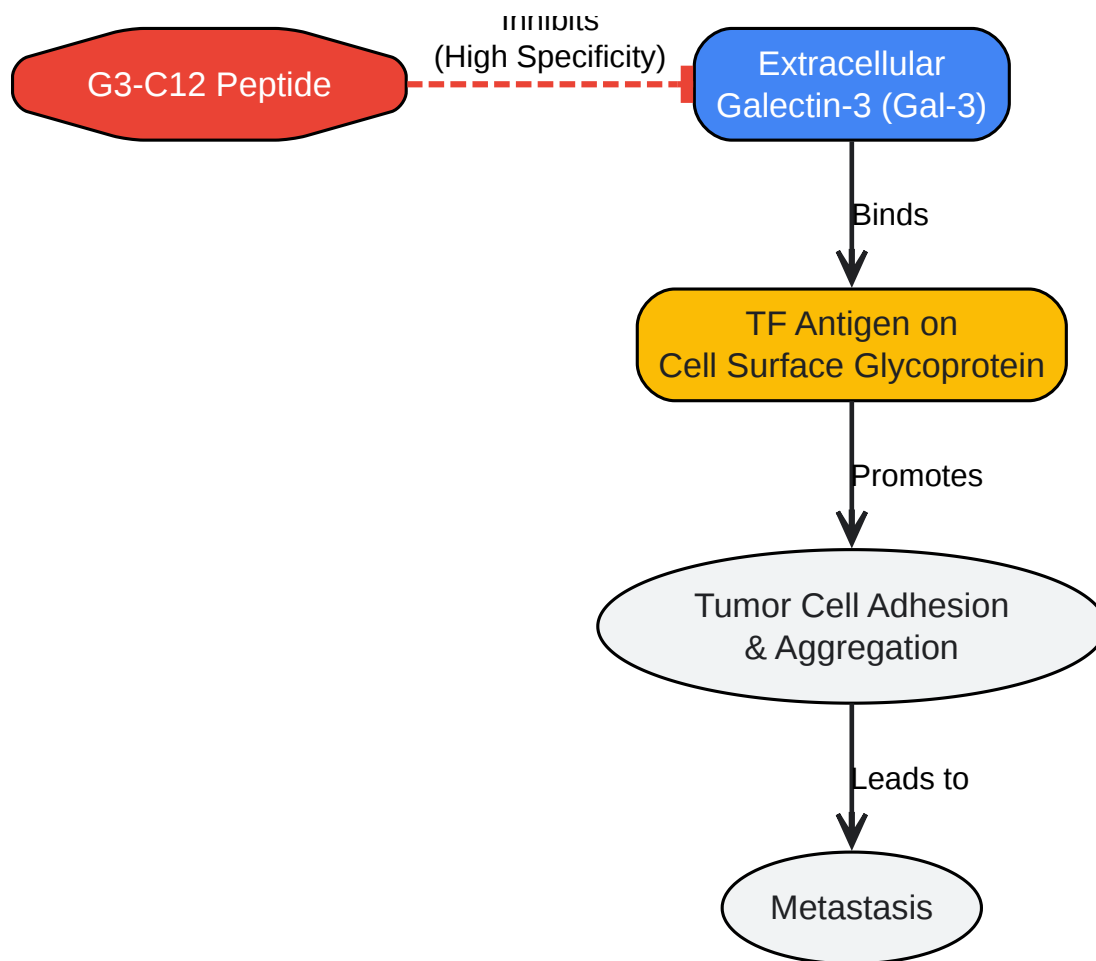
The selectivity of **G3-C12** was determined through a series of robust biochemical assays. The peptide was originally identified using bacteriophage display technology to screen for high-affinity binders to purified, immobilized recombinant galectin-3.[2][4] The subsequent cross-reactivity analysis was performed using a peptide blotting assay.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **G3-C12** cross-reactivity.

Galectin-3 is known to mediate several cellular processes, including cell adhesion, proliferation, and apoptosis, often through its interaction with cell surface glycoconjugates like the Thomsen-Friedenreich antigen (TF antigen).[2][6] By selectively blocking the carbohydrate recognition domain (CRD) of Galectin-3, **G3-C12** can inhibit these downstream signaling events.



[Click to download full resolution via product page](#)

Caption: G3-C12 mechanism of action via Galectin-3 signaling inhibition.

Experimental Protocols

Peptide Blotting Specificity Assay

The cross-reactivity of **G3-C12** was evaluated via a peptide blotting experiment, a modified enzyme-linked immunosorbent assay (ELISA) protocol.[4]

- **Protein Separation and Transfer:** Equivalent amounts of purified recombinant human Galectin-3, Galectin-1, Galectin-4, and other control lectins were separated by SDS-PAGE. The separated proteins were then transferred to a nitrocellulose membrane.
- **Blocking:** The membrane was incubated with a blocking solution (e.g., Bovine Serum Albumin or non-fat dry milk in a buffered saline solution) for 1 hour at room temperature to

prevent non-specific binding of the peptide.

- **Peptide Incubation:** The blocked membrane was incubated with a solution containing biotinylated **G3-C12** peptide at a pre-determined concentration. This incubation allows the peptide to bind to its target protein(s) on the membrane.
- **Washing:** The membrane was washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound **G3-C12** peptide.
- **Detection:** To visualize the bound peptide, the membrane was incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin tag on the **G3-C12** peptide.
- **Signal Development:** After another series of washes to remove the unbound conjugate, a peroxidase substrate was added. This results in a colorimetric or chemiluminescent signal where the **G3-C12** peptide has bound to a protein on the membrane.
- **Analysis:** The presence of a signal was analyzed. A strong signal was detected for Galectin-3, while no signal was observed for Galectin-1, Galectin-4, or other tested lectins, confirming the high specificity of **G3-C12**.^{[4][5]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Inhibition of metastatic tumor formation in vivo by a bacteriophage display-derived galectin-3 targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]

- 5. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 6. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [G3-C12: A High-Affinity Peptide Demonstrating Pronounced Selectivity for Galectin-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12290637#cross-reactivity-of-g3-c12-with-other-galectin-family-members]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com